molecular formula C9H12ClNS B1322711 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride CAS No. 14953-97-0

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Cat. No.: B1322711
CAS No.: 14953-97-0
M. Wt: 201.72 g/mol
InChI Key: MHQHPDMXJONCGP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a chemical compound with the molecular formula C9H12ClNS It is a derivative of benzothiazepine, a class of compounds known for their diverse pharmacological activities

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with ryanodine receptor type 2 (RyR2) and sarco/endoplasmic reticulum calcium ATPase 2a (SERCA2a) in cardiac muscle cells . These interactions are crucial for calcium ion regulation within cells, affecting muscle contraction and relaxation processes. The compound’s ability to stabilize RyR2 and stimulate SERCA2a activity highlights its potential in modulating calcium homeostasis, which is vital for proper cellular function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac muscle cells, it influences calcium signaling pathways, which are essential for muscle contraction and relaxation . The compound’s interaction with RyR2 and SERCA2a affects calcium ion release and uptake, thereby modulating the contraction cycle of the heart muscle. Additionally, it has been observed to impact gene expression related to calcium handling proteins, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to RyR2, preventing excessive calcium ion leakage from the sarcoplasmic reticulum . This stabilization of RyR2 is crucial for maintaining calcium homeostasis within cells. Furthermore, the compound activates SERCA2a, enhancing its ability to pump calcium ions back into the sarcoplasmic reticulum, thus promoting muscle relaxation. These interactions at the molecular level are essential for the compound’s overall effect on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under inert atmospheric conditions at room temperature . Over extended periods, it maintains its ability to interact with RyR2 and SERCA2a, suggesting that its biochemical properties are preserved. Long-term studies in vitro and in vivo have indicated that the compound continues to modulate calcium homeostasis without significant degradation, making it a reliable agent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes RyR2 and enhances SERCA2a activity, promoting proper calcium handling in cardiac cells . At higher doses, there may be potential toxic or adverse effects, including disruptions in calcium homeostasis and cellular metabolism. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium ion regulation. It interacts with enzymes such as SERCA2a, which plays a pivotal role in pumping calcium ions back into the sarcoplasmic reticulum . This interaction is essential for maintaining calcium homeostasis and ensuring proper muscle function. The compound’s influence on metabolic flux and metabolite levels further underscores its significance in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the sarcoplasmic reticulum in cardiac muscle cells . The compound’s ability to accumulate in specific cellular compartments is crucial for its effectiveness in modulating calcium homeostasis and cellular function.

Subcellular Localization

The subcellular localization of this compound is primarily within the sarcoplasmic reticulum of cardiac muscle cells . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action. The compound’s presence in the sarcoplasmic reticulum is vital for its role in stabilizing RyR2 and activating SERCA2a, thereby influencing calcium ion regulation and muscle function.

Preparation Methods

The synthesis of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the thiazepine ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepine ring, enhancing its chemical diversity. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields dihydro or tetrahydro derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular and central nervous system disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride can be compared with other benzothiazepine derivatives, such as:

    7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride: This compound has a methoxy group at the 7-position, which can influence its pharmacological properties and chemical reactivity.

    1,4-Benzothiazepine derivatives: These compounds share the core benzothiazepine structure but differ in their substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQHPDMXJONCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623670
Record name 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14953-97-0
Record name 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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